molecular formula C13H12BrClO B4603967 1-(3-bromopropoxy)-4-chloronaphthalene

1-(3-bromopropoxy)-4-chloronaphthalene

Cat. No.: B4603967
M. Wt: 299.59 g/mol
InChI Key: RZXQHBIKPRMPSK-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-chloronaphthalene is a halogenated aromatic ether featuring a naphthalene backbone substituted with a chlorine atom at the 4-position and a 3-bromopropoxy group. The bromopropoxy chain serves as a leaving group, suggesting utility in nucleophilic substitution reactions or cross-coupling protocols .

Properties

IUPAC Name

1-(3-bromopropoxy)-4-chloronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClO/c14-8-3-9-16-13-7-6-12(15)10-4-1-2-5-11(10)13/h1-2,4-7H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXQHBIKPRMPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 1-(3-bromopropoxy)-4-chloronaphthalene with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) CAS RN
This compound C₁₃H₁₂BrClO ~299.5* 4-Cl, naphthalene Not reported Not available
1-(3-Bromopropoxy)-3-chlorobenzene C₉H₁₀BrClO 249.53 3-Cl, benzene Not reported 37142-46-4
1-(3-Bromopropoxy)-2-nitrobenzene C₉H₁₀BrNO₃ 260.08 2-NO₂, benzene 36–39 104147-69-5
4-Chloronaphthalene C₁₀H₇Cl 162.62 4-Cl, naphthalene ~60–63† Not listed

*Estimated based on naphthalene’s framework. †From Environmental Monitoring data .

Key Observations:

  • Molecular Weight and Planarity : The naphthalene backbone increases molecular weight (~299.5 vs. ~250 for benzene analogs), likely elevating melting points relative to simpler aryl ethers. For example, 4-chloronaphthalene melts at ~60–63°C , whereas 1-(3-bromopropoxy)-2-nitrobenzene (benzene-based) melts at 36–39°C .

Environmental and Industrial Relevance

  • The bromopropoxy group in this compound may alter biodegradability, though specific data is lacking.
  • Commercial Availability : Bromopropoxy-substituted benzenes (e.g., 1-(3-bromopropoxy)-3-chlorobenzene) are commercially available for research , suggesting similar demand for naphthalene derivatives in synthetic workflows.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-bromopropoxy)-4-chloronaphthalene
Reactant of Route 2
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